DHODH Inhibitory Potency: Comparable to Brequinar Despite Distinct 2-Aryl Topology
The target compound inhibits human DHODH with a Ki of 29 nM, determined by measuring orotate formation from radiolabeled dihydroorotate using partially purified DHODase from human liver [1]. Brequinar, the prototypical quinoline-4-carboxylic acid DHODH inhibitor, exhibits a Ki of 27.4 ± 1.6 nM under comparable assay conditions [2]. The difference of approximately 1.6 nM (target 5.8% less potent) demonstrates that the phenoxyphenyl ether substitution maintains near-equivalent enzyme inhibition while providing a structurally distinct pharmacophore with unique derivatization potential.
| Evidence Dimension | DHODH inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 29 nM |
| Comparator Or Baseline | Brequinar, Ki = 27.4 ± 1.6 nM |
| Quantified Difference | ΔKi ≈ 1.6 nM (target 5.8% less potent) |
| Conditions | Partially purified human liver DHODase; radiolabeled dihydroorotate substrate |
Why This Matters
Establishes the target compound as a productive, near-equipotent DHODH scaffold with an ether linkage that offers divergent synthetic routes compared to brequinar's carbon-linked biphenyl.
- [1] BindingDB. BDBM50284860 Ki data. Inhibition of orotate formation from radiolabeled dihydroorotate, partially purified DHODase from human liver. Ki = 29 nM. View Source
- [2] Brequinar – an overview | ScienceDirect Topics. Table 1: DHODH assay Ki = 27.4 ± 1.6 nM. View Source
